1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid
Overview
Description
“1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Sulfonamide Derivatives in Medicinal Chemistry
Sulfonamide derivatives are crucial in the development of bioactive substances due to their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The synthesis of sulfonamides is relatively simple, allowing for a wide variety of derivatives. This versatility underscores the sulfonamide group's significance in planning and developing bioactive substances and potential pharmaceutical applications (Azevedo-Barbosa et al., 2020).
Synthetic Approaches and Novel Compounds
Research into the synthesis and characterization of cyclic compounds containing aminobenzenesulfonamide demonstrates the ongoing interest in sulfonamide derivatives for pharmaceutical applications. The development of novel polyheterocyclic compounds and multifunctional cycloalkyne agents based on sulfonamide structures indicates the potential for discovering functional molecules and pharmaceuticals utilizing sulfonamide or sultam-based moieties (Kaneda, 2020).
Analytical and Environmental Applications
Sulfonamide compounds are not only significant in pharmaceuticals but also in analytical chemistry and environmental science. For example, the analytical methods used in determining antioxidant activity, including assays based on sulfonamide derivatives, play a crucial role in various fields from food engineering to pharmacy (Munteanu & Apetrei, 2021). Moreover, the environmental degradation of polyfluoroalkyl chemicals, a process in which sulfonamide derivatives could potentially play a role, is a critical area of study due to the toxicological concerns associated with these compounds (Liu & Mejia Avendaño, 2013).
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets through a variety of mechanisms, including binding to receptors or enzymes, altering cellular processes, or disrupting biochemical pathways .
Biochemical Pathways
Piperidine derivatives have been found to play significant roles in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals
properties
IUPAC Name |
1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-11-3-2-4-12(9-11)10-20(18,19)15-7-5-13(6-8-15)14(16)17/h2-4,9,13H,5-8,10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOUWNPDUMAEMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101166684 | |
Record name | 4-Piperidinecarboxylic acid, 1-[[(3-methylphenyl)methyl]sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101166684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1858240-99-9 | |
Record name | 4-Piperidinecarboxylic acid, 1-[[(3-methylphenyl)methyl]sulfonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858240-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinecarboxylic acid, 1-[[(3-methylphenyl)methyl]sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101166684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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